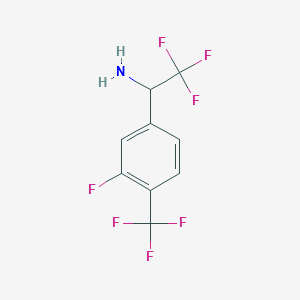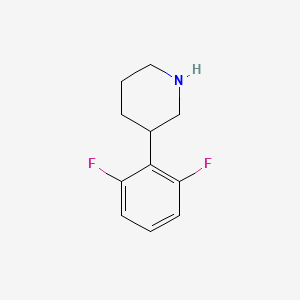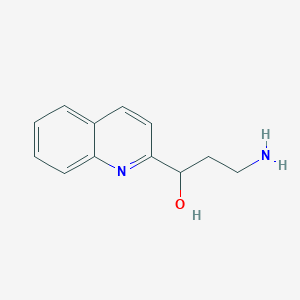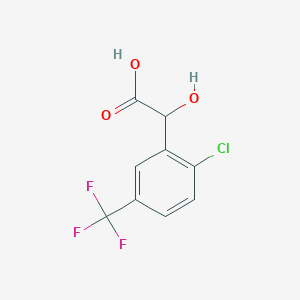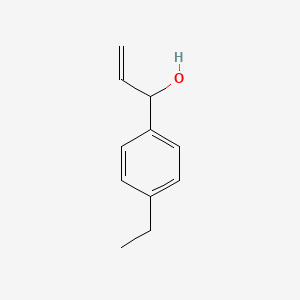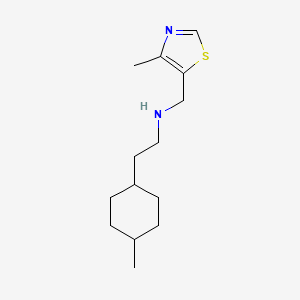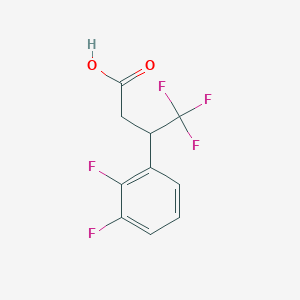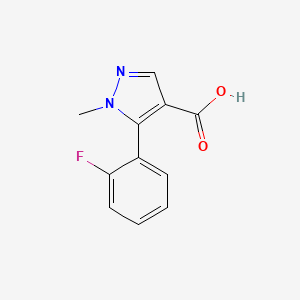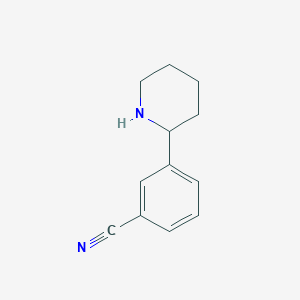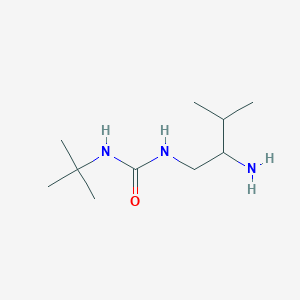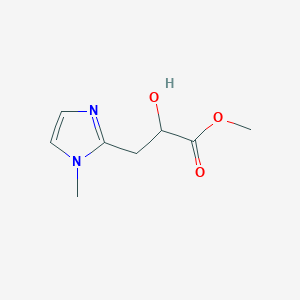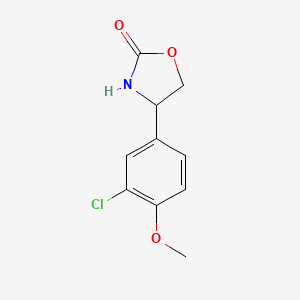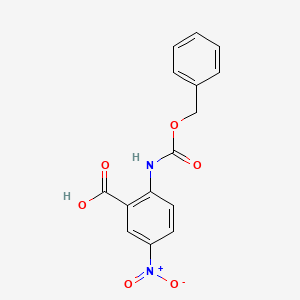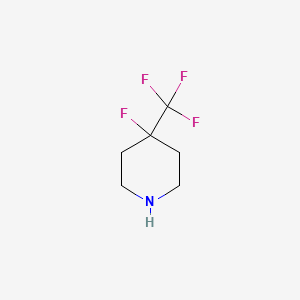
4-Fluoro-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The incorporation of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-4-(trifluoromethyl)piperidine involves the reduction of 4-(trifluoromethyl)pyridine. The process typically includes the following steps :
Preparation of 4-(trifluoromethyl)pyridine: This can be achieved through trifluoromethylation of 4-iodobenzene.
Reduction to this compound: At room temperature, 4-(trifluoromethyl)pyridine is placed in a reactor with palladium-carbon as a catalyst. Hydrogen gas is introduced into the reactor under controlled pressure (3-12 atmospheric pressure), and the mixture is stirred to facilitate the hydrogenation reduction reaction, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium-carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-4-(trifluoromethyl)piperidine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-Fluoropiperidine
- 4-(Trifluoromethyl)pyridine
Comparison
4-Fluoro-4-(trifluoromethyl)piperidine is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. For instance, while 4-(trifluoromethyl)piperidine and 4-fluoropiperidine each contain one of these groups, they do not exhibit the same level of chemical versatility and biological activity .
Properties
CAS No. |
1556809-89-2 |
|---|---|
Molecular Formula |
C6H9F4N |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
4-fluoro-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F4N/c7-5(6(8,9)10)1-3-11-4-2-5/h11H,1-4H2 |
InChI Key |
LGXXUQSHRJQLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


